molecular formula C16H11NO3 B1651669 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid CAS No. 13180-35-3

4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid

Cat. No. B1651669
CAS RN: 13180-35-3
M. Wt: 265.26 g/mol
InChI Key: QGZKGXFOXVYJQE-UHFFFAOYSA-N
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Description

“4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid” is a derivative of quinoline, a heterocyclic compound that is an important scaffold in medicinal chemistry . Quinoline and its derivatives have a wide range of biological and pharmacological activities .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid” is characterized by a quinoline ring fused with a phenyl group and a carboxylic acid group .


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They can also undergo various chemical reactions to form different functional groups .

Future Directions

Quinoline and its derivatives have vast therapeutic potential . Therefore, the development of new synthetic methodologies and the exploration of their therapeutic potential could be future directions in the research of “4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid” and related compounds .

properties

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-11-8-4-5-9-12(11)17-14(13(15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKGXFOXVYJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303218
Record name AG-J-70608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid

CAS RN

13180-35-3
Record name NSC157401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AG-J-70608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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